REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[Br:20][CH2:21][CH2:22][CH2:23][O:24][CH3:25]>C1(C)C=CC=CC=1>[Br-:20].[CH3:25][O:24][CH2:23][CH2:22][CH2:21][P+:7]([C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|
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Name
|
|
Quantity
|
42.8 g
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Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrCCCOC
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
|
FILTRATION
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Details
|
the mixture is filtered
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Type
|
WASH
|
Details
|
the precipitate washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum for 4 h
|
Duration
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4 h
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].COCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |